Acide 1-naphtalènesulfonique

Vue d'ensemble

Description

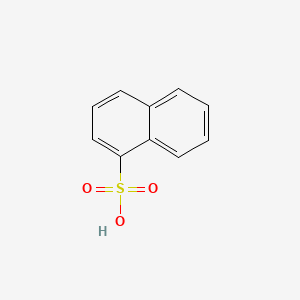

1-Naphthalenesulfonic acid is an organic compound with the chemical formula C₁₀H₇SO₃H. It is a white crystalline powder that is highly soluble in water, forming a clear solution . This compound consists of a naphthalene ring attached to a sulfonic acid group, making it a significant intermediate in the production of dyes and other chemical products .

Applications De Recherche Scientifique

1-Naphthalenesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.

Medicine: It is used in the development of pharmaceutical compounds and as a diagnostic tool in various medical applications.

Mécanisme D'action

Target of Action

1-Naphthalenesulfonic acid is known to interact with proteins such as EGFR (Epidermal Growth Factor Receptor) and LCK (Lymphocyte-specific protein tyrosine kinase) . These proteins play crucial roles in cellular processes such as cell growth, differentiation, and immune response.

Mode of Action

The interaction of 1-Naphthalenesulfonic acid with its targets involves the formation of an ion-pair between the negatively charged sulfonate group of the compound and the positively charged amino acid residues of proteins . This interaction can lead to changes in the protein’s function and activity.

Biochemical Pathways

It has been suggested that the compound may influence the extrinsic pathway of blood coagulation

Pharmacokinetics

Given its chemical structure and water solubility , it can be inferred that the compound may be readily absorbed and distributed in the body. The metabolism and excretion of the compound would likely involve the liver and kidneys, respectively.

Result of Action

The molecular and cellular effects of 1-Naphthalenesulfonic acid’s action are largely dependent on its interaction with its protein targets. For instance, its interaction with EGFR could potentially influence cell growth and differentiation, while its interaction with LCK could affect immune response .

Action Environment

The action of 1-Naphthalenesulfonic acid can be influenced by various environmental factors. For example, the compound’s fluorescence intensity, a property often used in biochemical research, can vary depending on the surrounding solvent environment . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy.

Analyse Biochimique

Biochemical Properties

1-Naphthalenesulfonic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, specifically cytochrome P450 2B1. The binding of 1-naphthalenesulfonic acid to cytochrome P450 2B1 increases the enzyme’s activity, enhancing the demethylation of benzphetamine . This interaction is indicative of the compound’s role as both an effector and a reporter group in biochemical assays.

Cellular Effects

1-Naphthalenesulfonic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound’s interaction with these enzymes can lead to changes in cellular metabolism and gene expression, impacting overall cell function .

Molecular Mechanism

At the molecular level, 1-naphthalenesulfonic acid exerts its effects through binding interactions with biomolecules. The compound binds to cytochrome P450 2B1, increasing its catalytic activity and enhancing the demethylation of benzphetamine . This binding interaction is crucial for the compound’s role as an effector molecule, influencing enzyme activity and subsequent biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-naphthalenesulfonic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can undergo degradation under certain conditions, which may affect its long-term impact on cellular function. The stability of 1-naphthalenesulfonic acid in various experimental setups is crucial for its consistent biochemical effects .

Dosage Effects in Animal Models

The effects of 1-naphthalenesulfonic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic processes. At higher doses, it may lead to toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . Understanding the dosage-dependent effects is essential for its safe and effective use in biochemical research.

Metabolic Pathways

1-Naphthalenesulfonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of intermediate metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell . The compound’s role in these pathways highlights its importance in cellular metabolism.

Transport and Distribution

Within cells and tissues, 1-naphthalenesulfonic acid is transported and distributed through specific mechanisms. The compound may interact with transporters and binding proteins, facilitating its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can impact its biochemical activity and overall function .

Subcellular Localization

The subcellular localization of 1-naphthalenesulfonic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can influence its interactions with biomolecules and subsequent biochemical effects .

Méthodes De Préparation

1-Naphthalenesulfonic acid can be synthesized through various methods. One common synthetic route involves the sulfonation of naphthalene using sulfuric acid or sulfur trioxide. The reaction conditions typically include heating naphthalene with the sulfonating agent to achieve the desired product . Industrial production methods often involve the use of gaseous sulfur trioxide mixed with an inert gas, followed by isomerization of the raw sulfonation product . Another method includes the microwave-assisted sulfonation of naphthalene, which offers a more efficient and environmentally friendly approach .

Analyse Des Réactions Chimiques

1-Naphthalenesulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form naphthoquinones under specific conditions.

Reduction: Reduction with triphenylphosphine yields 1-naphthalenethiol.

Substitution: Fusion with sodium hydroxide followed by acidification produces 1-naphthol.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and triphenylphosphine. The major products formed from these reactions include 1-naphthol, 1,5-naphthalene-disulfonic acid, and 1-naphthalenethiol .

Comparaison Avec Des Composés Similaires

1-Naphthalenesulfonic acid can be compared with other similar compounds, such as:

2-Naphthalenesulfonic acid: This compound is another mono sulfonic acid of naphthalene, but it is more stable than 1-naphthalenesulfonic acid.

8-Anilinonaphthalene-1-sulfonic acid:

The uniqueness of 1-naphthalenesulfonic acid lies in its specific applications in dye production and its role as a hydrophobic fluorescence probe in biochemical research.

Activité Biologique

1-Naphthalenesulfonic acid (NSA) is a sulfonated aromatic compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications based on diverse research findings.

1-Naphthalenesulfonic acid is characterized by a naphthalene ring substituted with a sulfonic acid group. This structure imparts unique physicochemical properties that influence its interactions with biological systems. The sulfonate group enhances water solubility and facilitates ionic interactions, which are crucial for its biological activity.

Fluorescence Properties

1-Naphthalenesulfonic acid exhibits fluorescence properties that make it useful as a probe in biochemical assays. Studies have shown that it can bind to cationic groups in proteins, enhancing fluorescence signals through ion pair formation. This property has been utilized to study protein folding and stability, particularly in detecting partially folded states of proteins like cytochrome c .

Protein Interactions

Research indicates that NSA can interact with various proteins through electrostatic and hydrophobic interactions. For instance, it has been shown to stabilize molten globule states of proteins at low pH, facilitating studies on protein folding dynamics . Additionally, NSA's ability to disrupt protein tertiary structures highlights its potential as a tool for probing protein conformational changes .

Antiviral Potential

Recent studies have investigated the antiviral properties of derivatives of naphthalenesulfonic acid. Molecular docking studies suggest that these compounds can interact with viral proteins, potentially inhibiting their function . The electronic properties of NSA derivatives have been analyzed using spectroscopic techniques, revealing regions within the molecule that may be targeted for drug development.

Antimicrobial Activity

1-Naphthalenesulfonic acid has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential applications in developing antibacterial agents . The compound's ability to induce oxidative stress in microorganisms has been suggested as a mechanism for its antimicrobial action.

Spectroscopic Analysis

A comprehensive spectroscopic analysis conducted by Muthu et al. highlighted the electronic characteristics of 2-amino-1-naphthalenesulfonic acid, a derivative of NSA. Techniques such as FT-IR and UV-visible spectroscopy provided insights into the compound's structural properties and potential bioactive regions . The study emphasizes the importance of understanding molecular interactions to harness NSA's biological activity effectively.

Microbial Desulfonation

Research on microbial desulfonation processes has demonstrated the ability of certain bacteria to utilize naphthalenesulfonic acids as sulfur sources. This biotransformation can lead to the production of valuable metabolites, such as naphthol derivatives, which possess their own biological activities . Understanding these microbial processes opens avenues for bioremediation and sustainable chemical production.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈O₃S |

| Melting Point | 95-98 °C |

| Solubility | Soluble in water |

| Fluorescence Emission Max | 450 nm |

Propriétés

IUPAC Name |

naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZYNBSKGUBXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048033 | |

| Record name | Naphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Grey powder; [Acros Organics MSDS] | |

| Record name | 1-Naphthalenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

85-47-2, 25155-19-5, 68153-01-5, 68412-23-7 | |

| Record name | 1-Naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenesulfonic acid (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenesulfonic acids | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalenesulfonic acid, di-C5-6-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthalenesulfonic acids | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthalenesulfonic acid, di-C5-6-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SJH61WM2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-Naphthalenesulfonic acid?

A1: The molecular formula of 1-Naphthalenesulfonic acid is C10H8O3S, and its molecular weight is 208.24 g/mol.

Q2: Are there any spectroscopic techniques used to characterize 1-Naphthalenesulfonic acid?

A2: Yes, X-ray powder diffraction has been employed to study 1-Naphthalenesulfonic acid dihydrate and its complex with 1,8-bis(dimethylamino)naphthalene (DMAN). []

Q3: Has 1-Naphthalenesulfonic acid been investigated in the context of material science?

A3: While not extensively discussed, a study on star-shaped poly(N-isopropylacrylamide) used 1-Naphthalenesulfonic acid derivative (8-anilino-1-naphthalenesulfonic acid ammonium salt hydrate) to study the supramolecular inclusion properties of the polymer. []

Q4: Does 1-Naphthalenesulfonic acid exhibit any catalytic properties?

A4: While 1-Naphthalenesulfonic acid itself is not prominently featured as a catalyst in the provided research, a derivative, 2-iodoso-1-naphthalenesulfonic acid, has been shown to catalyze the alkaline hydrolysis of diphenyl (4-nitrophenyl) phosphate in the presence of hexadecyltrimethylammonium bromide. []

Q5: Have computational methods been employed to study 1-Naphthalenesulfonic acid or its derivatives?

A5: Yes, in a study focusing on the interaction between bovine serum albumin (BSA) and rosmarinic acid, molecular docking and dynamics simulations were used to understand the binding mechanism at an atomic level. [] While this research doesn't directly involve 1-Naphthalenesulfonic acid, it showcases the application of computational methods for analyzing molecular interactions, a technique potentially applicable to 1-Naphthalenesulfonic acid as well.

Q6: How do structural modifications of 1-Naphthalenesulfonic acid derivatives affect their activity?

A6: Research indicates that the position of the sulfonic acid group on the naphthalene ring influences the microbial degradation pathway. Pseudomonas sp. strain S-313 exhibited distinct degradation pathways for 1-Naphthalenesulfonic acid and 2-Naphthalenesulfonic acid, yielding 1-naphthol and 2-naphthol, respectively. []

Q7: Are there any studies on the impact of substituents on the activity of 1-Naphthalenesulfonic acid derivatives?

A7: Research on the microbial catabolism of naphthalenesulfonic acids by Pseudomonas species revealed that substituents on the naphthalene ring can influence the regioselectivity of enzymatic dioxygenation, impacting the degradation pathway. []

Q8: Is there information available on the stability of 1-Naphthalenesulfonic acid under various conditions?

A8: Specific data on the stability of 1-Naphthalenesulfonic acid under different conditions is limited in the provided research.

Q9: What analytical techniques are used for the quantification of 1-Naphthalenesulfonic acid and related compounds?

A9: High-performance liquid chromatography (HPLC) has been employed to quantify 4-hydroxy-1-naphthalenesulfonic acid, an intermediate in the synthesis of the color additive FD&C Red No. 4. []

Q10: Are there any studies utilizing fluorescence spectroscopy with 1-Naphthalenesulfonic acid or its derivatives?

A10: Yes, several studies employed fluorescence spectroscopy with 8-anilino-1-naphthalenesulfonic acid (ANS), a derivative of 1-Naphthalenesulfonic acid. For example, ANS served as a fluorescent probe to study:

- Protein structure and interactions: ANS fluorescence helped characterize the binding site of tear lipocalin, [] assess the conformation of bovine and human serum albumin in the presence of stearic acid and sodium dodecylsulfate, [] and investigate the guest-binding properties of amphiphilic block copolymers. []

- Membrane properties: The impact of sodium salicylate on the permeability of rat small intestinal brush border membrane vesicles was investigated using ANS fluorescence polarization. []

Q11: Is there information on the biodegradability of 1-Naphthalenesulfonic acid?

A11: Yes, research indicates that certain Pseudomonas species can utilize 1-Naphthalenesulfonic acid as their sole sulfur source for growth, suggesting biodegradability. [] This microbial desulfonation process plays a crucial role in the environmental fate of sulfonated aromatic compounds.

Q12: What are the byproducts of 1-Naphthalenesulfonic acid degradation?

A12: Studies show that microbial degradation of 1-Naphthalenesulfonic acid can lead to the formation of 1-naphthol, ammonia, and sulfite. [, ] The specific byproducts and the degradation pathway can vary depending on the microbial species and environmental conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.